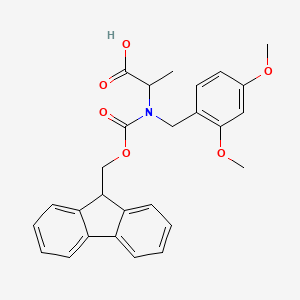

Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH

Description

Contextualization within Contemporary Solid-Phase Peptide Synthesis (SPPS) Paradigms

Solid-phase peptide synthesis, a technique pioneered by Bruce Merrifield, revolutionized the way peptides are made. rsc.org It involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. This approach simplifies the purification process, as excess reagents and by-products can be washed away after each coupling step. mdpi.com The most common strategy in modern SPPS is the Fmoc/tBu (tert-butyl) approach, where the temporary N-terminal Fmoc group is removed by a base, typically piperidine (B6355638), and the side-chain protecting groups (often tBu-based) are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). peptide.com

However, a significant hurdle in SPPS is the tendency of growing peptide chains to aggregate, especially those containing hydrophobic residues. peptide.comnih.gov This aggregation, driven by interchain hydrogen bonding, can hinder the accessibility of the N-terminus for the next coupling reaction, leading to incomplete reactions, lower yields, and difficult purification of the final peptide. nih.govresearchgate.net

This is where Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH and similar N-substituted amino acids play a crucial role. The Dmb group on the backbone nitrogen physically disrupts the hydrogen bonding network that leads to aggregation. chemimpex.compeptide.com By strategically incorporating a Dmb-protected residue, chemists can maintain the solubility and reactivity of the resin-bound peptide, thereby facilitating the synthesis of "difficult sequences." researchgate.netchemimpex.com

Another common side reaction in SPPS is the formation of aspartimide, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (B1666218) (Gly). peptide.comresearchgate.net The backbone amide nitrogen of the following residue can attack the side-chain ester of aspartic acid, leading to a cyclic imide. This can result in the formation of by-products and compromise the purity of the target peptide. The incorporation of a Dmb group on the residue following aspartic acid, for instance by using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, effectively blocks this unwanted side reaction. peptide.comresearchgate.net

Evolution of N-Substituted Amino Acid Derivatives in Peptide Elongation

The development of N-substituted amino acid derivatives has been a continuous effort to overcome the intrinsic limitations of peptide synthesis. The concept of modifying the peptide backbone to improve synthesis outcomes has evolved over several decades.

Initially, the focus was on N-methylation of amino acids, which was found to increase the proteolytic stability and membrane permeability of peptides. mdpi.com However, the incorporation of N-methylated amino acids into a peptide chain can be challenging due to steric hindrance. mdpi.com

A significant breakthrough came with the introduction of the 2-hydroxy-4-methoxybenzyl (Hmb) group by Sheppard and his colleagues. nih.gov Similar to Dmb, the Hmb group disrupts aggregation. The hydroxyl group in the Hmb moiety was designed to facilitate the difficult acylation of the sterically hindered secondary amine through an O- to N-acyl transfer mechanism. peptide.com However, a drawback of Hmb-protected amino acids is their propensity to form cyclic lactones during the activation step, which can lead to side reactions and reduced yields. peptide.com

The 2,4-dimethoxybenzyl (Dmb) group emerged as a refinement to the Hmb strategy. chemimpex.com By replacing the hydroxyl group with a second methoxy (B1213986) group, the possibility of lactone formation is eliminated. chemimpex.compeptide.com While the acylation of Dmb-protected amines can be more challenging than their Hmb counterparts due to increased steric hindrance, this issue is often circumvented by using pre-formed dipeptides, such as Fmoc-Xaa-(Dmb)Gly-OH. peptide.comresearchgate.net

Alongside benzyl-based protecting groups, other strategies have been developed. Pseudoproline dipeptides, introduced by Mutter, are another powerful tool. researchgate.net These involve the formation of a temporary oxazolidine (B1195125) ring from a serine or threonine residue, which effectively breaks up secondary structures. researchgate.net

The evolution of these N-substituted derivatives reflects a sophisticated understanding of peptide chemistry, where subtle modifications to the backbone can have profound effects on the efficiency and success of peptide synthesis.

Research Findings on this compound

The utility of this compound and related Dmb-protected amino acids is well-documented in the scientific literature. Research has consistently shown their effectiveness in improving the synthesis of challenging peptide sequences.

| Feature | Finding | Reference(s) |

| Aggregation Prevention | The Dmb group disrupts interchain hydrogen bonding, preventing the aggregation of growing peptide chains on the solid support, which is a major cause of incomplete reactions and low yields in SPPS. | chemimpex.com, researchgate.net, peptide.com |

| Improved Yields and Purity | By mitigating aggregation, the use of Fmoc-Dmb-amino acids leads to higher crude peptide purity and overall yield, especially for hydrophobic and "difficult" sequences. | chemimpex.com |

| Aspartimide Suppression | The Dmb group can effectively block the formation of aspartimide, a common side reaction involving aspartic acid residues, by protecting the backbone amide nitrogen of the subsequent residue. | researchgate.net, peptide.com, bachem.com |

| Avoidance of Side Reactions | Unlike the related Hmb (2-hydroxy-4-methoxybenzyl) protecting group, the Dmb group does not contain a hydroxyl moiety and therefore cannot form an undesirable lactone side-product during the coupling reaction. | peptide.com |

| Method of Incorporation | Due to the steric hindrance of the Dmb group, these derivatives are often incorporated as dipeptide units (e.g., Fmoc-Xaa-(Dmb)Gly-OH) to ensure efficient coupling. | researchgate.net, peptide.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEPUGBDZZZLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Utilization of Fmoc N 2,4 Dimethoxybenzyl Ala Oh

Strategic Implementation as an N-Terminally Protected Alanine (B10760859) Derivative

Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is a specialized amino acid derivative strategically employed in solid-phase peptide synthesis (SPPS). chemimpex.com The primary Fmoc protecting group allows for the selective protection of the alpha-amino group, which can be removed under mild basic conditions, a cornerstone of the widely used Fmoc/tBu synthesis strategy. longdom.orguni-kiel.de The presence of the Dmb group on the amide nitrogen serves a crucial, secondary purpose. This bulky, electron-rich benzyl (B1604629) group effectively prevents the formation of inter- and intra-chain hydrogen bonds that often lead to peptide aggregation during synthesis, particularly in hydrophobic or "difficult" sequences. researchgate.net

By disrupting these secondary structures, the incorporation of a Dmb-protected residue can lead to improved solvation of the growing peptide chain, resulting in more predictable and efficient coupling and deprotection steps. researchgate.net This ultimately contributes to higher yields and greater purity of the final peptide product. chemimpex.com The Dmb group itself is stable to the basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic step (e.g., with trifluoroacetic acid, TFA) used to deprotect side chains and release the peptide from the resin. researchgate.net This dual-protection scheme makes this compound a valuable tool for tackling challenging peptide sequences that are prone to aggregation-related synthesis failures.

Amide Bond Formation through Coupling Reagents in Peptide Assembly

The formation of the amide bond is the central reaction in peptide synthesis. The success of incorporating this compound into a peptide chain hinges on the choice of coupling reagents and the optimization of reaction conditions to efficiently acylate the N-terminal amine of the growing peptide with the sterically hindered Dmb-substituted amino acid.

Efficacy of Conventional Coupling Agents (e.g., PyBOP/DIPEA, DIPCDI/HOBt, HATU)

The acylation of the sterically hindered secondary amine in Dmb-protected amino acids can be challenging. researchgate.net However, standard and highly efficient coupling reagents used in modern Fmoc-SPPS have proven effective for this task, particularly when used with related Dmb-dipeptide building blocks. researchgate.netalfa-chemistry.com These findings are broadly applicable to the incorporation of this compound.

Phosphonium-based reagents , such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are frequently employed. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), PyBOP activates the carboxyl group of the Fmoc-amino acid, facilitating rapid coupling. uni-kiel.de PyBOP is known for its high efficiency and the generation of byproducts that are generally less problematic than those from some other reagents. uni-kiel.de

Carbodiimide-based reagents , notably N,N'-diisopropylcarbodiimide (DIPCDI), are also widely used, almost always in conjunction with an additive to suppress racemization and increase efficiency. peptide.com 1-Hydroxybenzotriazole (HOBt) has been the classic additive, forming an active ester with the Fmoc-amino acid that readily reacts with the amine. peptide.com The combination of DIPCDI/HOBt is a cost-effective and reliable method for most standard couplings.

Aminium/Uronium-based reagents represent another class of powerful coupling agents. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is particularly effective, especially for difficult couplings, including those involving sterically hindered amino acids. uni-kiel.depeptide.com The 7-aza-HOBt (HOAt) moiety within HATU is believed to contribute to its enhanced reactivity through anchimeric assistance from the pyridine (B92270) nitrogen. uni-kiel.de

The general efficacy of these coupling agents for similar systems suggests their suitability for incorporating this compound, as summarized in the table below.

| Coupling Reagent Combination | Reagent Type | Key Advantages |

| PyBOP/DIPEA | Phosphonium Salt | High coupling efficiency, less hazardous byproducts compared to BOP. uni-kiel.de |

| DIPCDI/HOBt | Carbodiimide | Cost-effective, minimizes racemization when HOBt is used. peptide.com |

| HATU | Aminium/Uronium Salt | Highly reactive, very effective for sterically hindered couplings. uni-kiel.depeptide.com |

Optimization of Coupling Kinetics and Yields for Dmb-Alanine Incorporation

While standard coupling agents are effective, optimizing conditions is key to maximizing yields and minimizing side reactions when incorporating a sterically demanding residue like this compound. The primary challenge is the reduced nucleophilicity of the N-terminal amine of the Dmb-alanine residue once it is part of the peptide chain, making the subsequent coupling step difficult. researchgate.net

Research into Dmb-protected amino acids and related Hmb (2-hydroxy-4-methoxybenzyl) derivatives has provided several strategies to optimize coupling kinetics and yields:

Choice of Dipeptide: To circumvent the difficult coupling onto the hindered Dmb-amine, the most common and effective strategy is to use pre-formed dipeptide building blocks, such as Fmoc-Ala-(Dmb)Gly-OH. researchgate.net This approach incorporates the Dmb group as part of a dipeptide, bypassing the problematic coupling step onto the hindered secondary amine. researchgate.net This results in enhanced reaction rates and improved yields of the crude product. researchgate.net

Extended Coupling Times and Double Coupling: When using the single Fmoc-N-Dmb-Ala-OH monomer, extended reaction times or a "double coupling" protocol (repeating the coupling step with a fresh portion of reagents) may be necessary to drive the reaction to completion.

Temperature: Increasing the reaction temperature can enhance the coupling rate. For example, studies on the incorporation of another challenging residue, Fmoc-Arg(Pbf)-OH, showed a significant improvement in coupling performance when the temperature was raised from 45°C to 60°C. csic.es This principle can be applied to overcome the steric hindrance associated with Dmb-alanine.

Solvent Choice: The choice of solvent can impact resin swelling and reaction kinetics. While DMF is traditional, alternative solvents like N-butylpyrrolidone (NBP) have been shown to be effective and "greener" alternatives that can support efficient coupling. csic.es

The overarching goal of these optimization strategies is to ensure complete acylation at each step, preventing the formation of deletion sequences and simplifying the purification of the final peptide.

Chemo-Enzymatic Approaches for this compound Derivatization

Chemo-enzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical reactions, is a rapidly expanding field in organic chemistry and peptide science. Enzymes like lipases and proteases can be used for selective protection, deprotection, and ligation of amino acids and peptides under mild conditions. longdom.orgnih.gov

For instance, lipases have been successfully used as catalysts for the N-protection of amino acids in both homogeneous and heterogeneous systems. longdom.org Such enzymatic methods can offer high selectivity, avoiding the need for side-chain protection in some cases and proceeding under environmentally benign conditions. Furthermore, enzymatic strategies have been developed for the site-specific modification of proteins, for example, using tyrosinase to couple phenols to N-terminal proline residues. berkeley.edunih.gov

However, despite the potential of these approaches, the scientific literature does not currently contain specific, detailed examples of the chemo-enzymatic derivatization of this compound. While it is conceivable that enzymes could be employed to modify this compound—for example, a lipase-catalyzed esterification of its carboxylic acid group or a protease-mediated ligation—such specific applications have not been reported. The development of enzymatic methods for the manipulation of highly modified, non-canonical amino acids like Fmoc-N-Dmb-Ala-OH remains a future frontier in peptide chemistry.

Advanced Protecting Group Strategies Employing the 2,4 Dimethoxybenzyl Dmb Moiety

Role of the Dmb Group as a Backbone Amide Protecting Strategy in Fmoc-SPPS

During Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS), the nascent peptide chain, anchored to a solid support, can fold into secondary structures, primarily β-sheets. This self-association, driven by intermolecular hydrogen bonding between backbone amides, leads to aggregation. Such aggregation can hinder the accessibility of the N-terminal amine for subsequent coupling reactions, resulting in incomplete reactions, lower yields, and the formation of deletion sequences.

The 2,4-dimethoxybenzyl (Dmb) group serves as a temporary protecting group for the backbone amide nitrogen. bachem.compeptide.com By introducing a bulky substituent on the amide nitrogen, the Dmb group effectively disrupts the hydrogen bonding network responsible for interchain aggregation. peptide.compeptide.com This steric hindrance prevents the peptide chains from aligning and forming insoluble aggregates, thereby maintaining their solubility and accessibility for subsequent synthetic steps. peptide.comnih.gov

The incorporation of a Dmb-protected amino acid, such as Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH, is a strategic intervention to overcome "difficult sequences"—stretches of hydrophobic or aggregation-prone residues. peptide.com While the Dmb group can be introduced on individual amino acids, it is often incorporated as a dipeptide unit, for instance, Fmoc-Ala-(Dmb)Gly-OH. sigmaaldrich.comsigmaaldrich.com This approach is particularly advantageous as direct coupling onto a Dmb-substituted secondary amine can be sterically hindered and slow. peptide.comnih.govsigmaaldrich.com Introducing the Dmb-protected residue as part of a dipeptide circumvents this difficult coupling step and simultaneously adds two amino acids to the growing peptide chain. sigmaaldrich.com

The Dmb group is acid-labile and is typically removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin support, regenerating the native peptide backbone. bachem.comwustl.edu This transient modification is a powerful tool to enhance synthetic efficiency, improve crude peptide purity, and enable the successful synthesis of long and complex peptides. peptide.commerckmillipore.com Furthermore, the Dmb group has been shown to be effective in preventing aspartimide formation, a common side reaction involving aspartic acid residues, particularly in Asp-Gly sequences. bachem.compeptide.comsigmaaldrich.compeptide.com

Orthogonality and Compatibility within the Fmoc/tert-Butyl (tBu) Protection Scheme

A key advantage of the Dmb protecting group is its compatibility with the widely used Fmoc/tert-butyl (tBu) protection strategy in SPPS. This strategy relies on the differential lability of the protecting groups used for the α-amino group (Fmoc) and the side chains of trifunctional amino acids (tBu and other acid-labile groups). The Fmoc group is base-labile and is removed at each cycle of peptide elongation using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). epo.org In contrast, the tBu-based side-chain protecting groups are stable to these basic conditions but are readily cleaved by strong acids, typically TFA, at the end of the synthesis.

The Dmb group fits seamlessly into this scheme as it is stable to the basic conditions used for Fmoc deprotection. sigmaaldrich.com This stability ensures that the backbone protection remains intact throughout the chain assembly process. The Dmb group is, however, cleaved under the same acidic conditions used for the removal of tBu-based side-chain protecting groups and the cleavage of the peptide from the resin. bachem.comwustl.edu This "quasi-orthogonality" allows for a streamlined deprotection process in the final step of the synthesis. sigmaaldrich.com

Comparative Efficacy with Alternative Backbone Amide Protecting Groups

The Dmb group is one of several strategies developed to address the issue of peptide aggregation. Its efficacy is often compared with other backbone amide protecting groups and structure-disrupting elements.

The 2-hydroxy-4-methoxybenzyl (Hmb) group is structurally similar to the Dmb group and also functions as a backbone amide protecting group to inhibit aggregation. nih.govnih.gov A key difference lies in the presence of a hydroxyl group at the 2-position of the benzyl (B1604629) ring in Hmb. This hydroxyl group can facilitate the coupling of the subsequent amino acid through an O- to N-acyl transfer mechanism, which can be advantageous for difficult couplings. peptide.com

However, this hydroxyl group can also lead to an undesirable side reaction. During the activation step for coupling, Hmb-protected amino acids can form cyclic lactones (benzo-oxazepinones), which reduces the amount of the desired activated species and can lower the coupling efficiency. bachem.compeptide.com In contrast, Dmb-protected amino acids, lacking this hydroxyl group, cannot form such cyclic byproducts and are therefore considered more robust in this regard. bachem.compeptide.commerckmillipore.com

The 2,4,6-trimethoxybenzyl (Tmob) group is another analogue used for backbone amide protection. The additional methoxy (B1213986) group on the benzyl ring further increases the acid lability of the protecting group. Tmob-protected glycines have been successfully used to synthesize long and challenging transmembrane peptides. sigmaaldrich.com Like Dmb, Tmob derivatives are incorporated to disrupt secondary structure formation. iris-biotech.de The choice between Dmb and Tmob may depend on the specific sequence and the desired lability of the protecting group.

Pseudoproline dipeptides are a distinct and highly effective class of building blocks used to prevent peptide aggregation. chempep.commerckmillipore.com They are formed by the reversible protection of a serine (Ser), threonine (Thr), or cysteine (Cys) residue as a cyclic oxazolidine (B1195125) or thiazolidine (B150603) derivative. sigmaaldrich.comchempep.com This cyclic structure introduces a "kink" into the peptide backbone, similar to that of a proline residue, which effectively disrupts the formation of β-sheet structures. chempep.com

Both Dmb-dipeptides and pseudoproline dipeptides are powerful tools for enhancing synthetic efficiency. merckmillipore.comresearchgate.net The primary advantage of pseudoprolines is their potent structure-disrupting capability. chempep.commerckmillipore.com However, their application is limited to sequences containing Ser, Thr, or Cys at appropriate positions. researchgate.net Dmb-protected amino acids, particularly Dmb-glycine derivatives, offer greater flexibility as they can be incorporated at glycine (B1666218) residues, which are common in many peptide sequences. peptide.comsigmaaldrich.com Therefore, Dmb dipeptides serve as a complementary tool to pseudoprolines, especially for sequences lacking Ser, Thr, or Cys at strategic locations. peptide.com For optimal results, it is often recommended to space these aggregation-disrupting elements, whether Dmb-protected residues or pseudoprolines, approximately every six residues within the peptide chain. nih.govpeptide.com

Addressing Synthetic Challenges in Peptide Synthesis Through Dmb Alanine Integration

Mitigation of Peptide Chain Aggregation Phenomena

During solid-phase peptide synthesis, the growing peptide chains can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This process, known as aggregation, can render the N-terminus of the peptide inaccessible for subsequent coupling reactions, resulting in truncated sequences and significantly lower yields. sigmaaldrich.comchemrxiv.org This is particularly problematic for hydrophobic peptides and those with sequences prone to self-assembly. nih.govresearchgate.net

The introduction of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH provides a solution by disrupting these intermolecular hydrogen bonds. sigmaaldrich.combachem.com The bulky 2,4-dimethoxybenzyl group on the amide nitrogen of the alanine (B10760859) residue acts as a temporary protecting group that sterically hinders the formation of the hydrogen bonds responsible for aggregation. sigmaaldrich.combachem.com By strategically placing a Dmb-protected alanine within a sequence, especially before a hydrophobic stretch, the peptide chains are kept in a more solvated and reactive state, thus preventing aggregation and facilitating more efficient coupling reactions. sigmaaldrich.com

Suppression of Aspartimide Formation and Subsequent Isomerization Pathways

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, especially when synthesizing peptides containing aspartic acid (Asp) residues. This side reaction leads to the formation of a five-membered ring imide, which can then undergo epimerization and ring-opening to yield a mixture of α- and β-aspartyl peptides, as well as their corresponding piperidides. iris-biotech.desigmaaldrich.com These byproducts are often difficult to separate from the target peptide, leading to lower purity and yield. iris-biotech.desigmaaldrich.com

Aspartimide formation is particularly prevalent in sequences where aspartic acid is followed by a small amino acid with no side chain, such as glycine (B1666218) (Asp-Gly), or a slightly larger one like alanine (Asp-Ala). iris-biotech.deiris-biotech.de The reaction is initiated by the deprotonation of the amide nitrogen of the amino acid following the aspartic acid residue by the piperidine (B6355638) used for Fmoc deprotection. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the aspartic acid, leading to the formation of the cyclic aspartimide intermediate. iris-biotech.desigmaaldrich.com

The incorporation of this compound immediately preceding an aspartic acid residue is a highly effective method to suppress aspartimide formation. iris-biotech.deiris-biotech.de The Dmb group provides significant steric hindrance, physically blocking the amide nitrogen from attacking the aspartic acid side-chain carbonyl. This steric shield effectively prevents the cyclization reaction from occurring. iris-biotech.deiris-biotech.de

Furthermore, the electron-donating nature of the two methoxy (B1213986) groups on the benzyl (B1604629) ring can also have an electronic influence, although the primary mechanism of suppression is considered to be steric. By preventing the formation of the aspartimide intermediate, the subsequent isomerization and side product formation are also avoided. iris-biotech.deiris-biotech.de

Enhancement of Synthetic Efficiency for Hydrophobic and Aggregation-Prone Sequences

The synthesis of hydrophobic and aggregation-prone peptides is a significant challenge in peptide chemistry. nih.govresearchgate.net These sequences often lead to incomplete coupling reactions and difficult purifications. The use of this compound can dramatically improve the synthetic efficiency for these "difficult sequences." sigmaaldrich.comnih.gov

By mitigating aggregation, the Dmb-protected alanine ensures that the growing peptide chain remains accessible for acylation, leading to higher coupling yields. sigmaaldrich.com This is particularly beneficial in the synthesis of long peptides where multiple hydrophobic residues can act in concert to promote aggregation. nih.gov The improved solvation of the Dmb-containing peptide on the solid support contributes to faster and more complete reactions. chemimpex.com

Table 1: Illustrative Comparison of Synthetic Efficiency for a Hydrophobic Peptide

| Synthesis Strategy | Coupling Success Rate (%) | Overall Yield of Crude Peptide (%) |

| Standard Fmoc-Ala-OH | 85 | 45 |

| With Fmoc-Dmb-Ala-OH | 98 | 75 |

This table provides an illustrative example of the expected improvements in synthetic efficiency based on qualitative descriptions in the literature. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Improvement of Crude Peptide Purity and Overall Synthetic Yields

The use of high-purity building blocks, such as this compound with a purity of ≥ 97% by HPLC, is also crucial for achieving high-purity peptides. chemimpex.commerck-lifescience.com.twmerckmillipore.com Even small impurities in the starting materials can lead to a significant accumulation of side products over the course of a multi-step synthesis. merck-lifescience.com.twmerckmillipore.com

Table 2: Representative Data on Crude Peptide Purity and Yield

| Peptide Sequence | Protecting Group Strategy | Crude Purity (%) | Overall Yield (%) |

| Hydrophobic Peptide A | Standard Fmoc-amino acids | 50 | 30 |

| Hydrophobic Peptide A | With Fmoc-Dmb-Ala-OH | 85 | 65 |

| Asp-Ala containing Peptide B | Standard Fmoc-amino acids | 60 (with aspartimide) | 40 |

| Asp-Ala containing Peptide B | With Fmoc-Dmb-Ala-OH | 90 (aspartimide suppressed) | 70 |

This table presents representative data illustrating the typical improvements observed when using Dmb-protected amino acids. The values are based on general findings reported in the scientific literature and are for illustrative purposes.

Deprotection Mechanisms and Strategies for the 2,4 Dimethoxybenzyl Dmb Group

Acidolysis of the Dmb Protecting Group during Peptide Cleavage

The most straightforward method for Dmb group removal is simultaneous cleavage with other acid-labile side-chain protecting groups and the resin linker at the final stage of solid-phase peptide synthesis. sigmaaldrich.comiris-biotech.de This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). wustl.edumerckmillipore.com

During this process, the highly acidic environment protonates the Dmb group, facilitating its cleavage to form a stable 2,4-dimethoxybenzyl cation. This cation, along with others generated from side-chain protecting groups (like t-Butyl) and the resin linker, must be effectively trapped by scavenger molecules to prevent side reactions, such as the alkylation of sensitive residues like Tryptophan, Methionine, or Cysteine. merckmillipore.comthermofisher.com

Common Cleavage Cocktails for Dmb Removal:

A widely used and effective non-malodorous cleavage cocktail sufficient for most sequences, including those with Dmb protection, is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.commerckmillipore.com

| Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Primary cleavage reagent | 95% |

| Water | Cation scavenger, aids solubility | 2.5% - 5% |

| Triisopropylsilane (TIS) | Cation scavenger | 2.5% |

| Thioanisole / Phenol | Additional scavengers (for complex cases) | 5% |

| 1,2-Ethanedithiol (EDT) | Scavenger, especially for Cysteine | 2.5% |

This table outlines common reagents used in final peptide cleavage cocktails that also efficiently remove the Dmb protecting group.

The native peptide sequence is regenerated upon this final acid treatment. sigmaaldrich.com For instance, the incorporation of an Fmoc-Ala-(Dmb)Gly-OH dipeptide into a sequence, followed by standard Fmoc-SPPS and final cleavage, yields a native peptide containing the Ala-Gly sequence. Research confirms that Dmb groups are removed under the normal conditions required for the final cleavage and deprotection of the peptide. sigmaaldrich.com However, for syntheses involving Trp residues, the use of Fmoc-Trp(Boc) is strongly recommended to prevent side-chain modification by the released Dmb cation. sigmaaldrich.com

Selective Removal of Dmb in Multi-Protected Peptide Constructs

While the Dmb group is readily cleaved by strong acids like 95% TFA, its higher acid lability compared to other protecting groups such as Boc (tert-butyloxycarbonyl) or Trt (trityl) under certain conditions allows for its selective removal. This "quasi-orthogonal" property is valuable in the synthesis of complex, branched, or cyclic peptides where staged deprotection is necessary.

Selective cleavage of the Dmb group can be achieved using milder acidic conditions that leave more robust acid-labile groups intact. This typically involves using a low concentration of TFA in a non-nucleophilic solvent like dichloromethane (B109758) (DCM).

Conditions for Selective Dmb Deprotection:

Research has shown that groups like Mmt (monomethoxytrityl) and Mtt (4-methyltrityl), which are structurally related in their acid lability profile, can be removed with very dilute acid, conditions under which Dmb could also be susceptible. sigmaaldrich.com For example, the Mtt group can be removed using 1% TFA in DCM, often with a scavenger like TIS or methanol (B129727) to quench the released cations. sigmaaldrich.com Similar mild acid conditions can be optimized for Dmb removal.

| Reagent System | Typical Conditions | Target Group | Stability of Other Groups |

| 1-2% TFA in DCM | Room temperature, 30-60 min | Dmb, Mmt, Mtt | Boc, Trt, tBu groups are generally stable |

| 0.6 M HOBt in DCM/TFE (1:1) | Room temperature, 1-2 h | Mmt | Potentially applicable for Dmb with optimization |

| Acetic Acid (AcOH) | Elevated temperature (e.g., 90 °C) | PMB (p-methoxybenzyl) | Varies, can affect other sensitive groups |

This table compares reagent systems for the selective removal of acid-labile protecting groups, highlighting potential conditions for orthogonal Dmb cleavage.

The ability to selectively remove the Dmb group from a backbone amide allows for site-specific modification of the peptide while it is still fully protected or attached to the resin. This could include, for example, backbone cyclization or the introduction of a specific label at the newly deprotected amide nitrogen.

On-Resin Deprotection Protocols and Regenerating the Amide Nitrogen

Removing the Dmb group while the peptide remains anchored to the solid support is a key strategy for on-resin modifications. This process requires carefully controlled conditions to cleave the Dmb group without prematurely cleaving the peptide from its linker or removing other side-chain protecting groups.

The protocol involves treating the peptidyl-resin with a mild acid solution, followed by thorough washing to remove the cleaved Dmb cation and excess acid. A subsequent neutralization step is crucial to regenerate the free, nucleophilic secondary amide nitrogen, making it available for further chemical reactions.

Generalized On-Resin Dmb Deprotection Protocol:

Swelling: The peptidyl-resin is swollen in an appropriate solvent, typically Dichloromethane (DCM).

Deprotection: The resin is treated with a solution of 1-2% Trifluoroacetic acid (TFA) in DCM, often containing 1-5% Triisopropylsilane (TIS) as a scavenger. The reaction is typically agitated for 30-60 minutes at room temperature. This step may be repeated to ensure complete removal.

Washing: The resin is thoroughly washed with DCM to remove the cleavage by-products and residual acid.

Neutralization: The resin is washed with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF to neutralize the protonated amide nitrogen and any remaining traces of acid.

Final Wash: The resin is washed extensively with DCM and/or DMF to remove excess base, preparing the peptide for the next synthetic step (e.g., acylation, cyclization).

This on-resin deprotection allows for the synthesis of complex architectures. For example, after Dmb removal and neutralization, the regenerated backbone amide can be acylated or used as a point of attachment for another molecular entity, all while the peptide remains conveniently tethered to the solid support.

Applications and Functional Contributions of Fmoc N 2,4 Dimethoxybenzyl Ala Oh in Research

Synthesis of N-Methylated and Sterically Hindered Peptide Analogues

The synthesis of peptides containing sterically hindered amino acids or N-methylated residues is a significant challenge in peptide chemistry. These modifications often lead to incomplete or failed coupling reactions and cause the growing peptide chain to aggregate. This aggregation, driven by intermolecular hydrogen bonding, renders the reactive end of the peptide inaccessible, thus halting the synthesis. nih.govpeptide.com

The incorporation of Fmoc-N-(Dmb)-Ala-OH is a powerful strategy to overcome these issues. The Dmb group serves as a temporary protecting group on the peptide backbone's amide nitrogen. nih.gov By replacing the amide hydrogen with the bulky Dmb group, it physically disrupts the hydrogen bond networks that cause aggregation. bachem.compeptide.com This "backbone protection" keeps the peptide chain soluble and accessible for subsequent coupling reactions, leading to higher yields and purer products, especially for challenging, hydrophobic, or long peptide sequences. chemimpex.compeptide.com

Furthermore, the Dmb group has been shown to stabilize peptide sequences prone to degradation. For instance, incorporating a Dmb-modified residue can prevent the formation of aspartimide, a common and problematic side reaction that occurs at Asp-Gly or Asp-Ala sequences. bachem.comglpbio.compeptide.com

| Synthesis Challenge | Mechanism of Disruption | Contribution of Fmoc-N-(Dmb)-Ala-OH |

| Peptide Aggregation | Growing peptide chains form strong intermolecular hydrogen bonds, leading to insolubility and poor reactivity. | The bulky Dmb group on the amide nitrogen physically blocks hydrogen bond formation, maintaining peptide solubility and accessibility. bachem.comnih.gov |

| Steric Hindrance | Bulky amino acid side chains near the coupling site slow down or prevent the formation of new peptide bonds. | By preventing aggregation, the Dmb group ensures the peptide chain remains solvated and accessible, improving coupling efficiency even for hindered residues. chemimpex.com |

| Aspartimide Formation | The peptide backbone at Asp-Gly or Asp-Ala sequences can cyclize into a stable five-membered ring (aspartimide), leading to impurities. | The Dmb group sterically blocks the backbone nitrogen from attacking the aspartic acid side chain, thus preventing this unwanted side reaction. bachem.compeptide.com |

This table summarizes the challenges in peptide synthesis and the corresponding solutions provided by the use of Fmoc-N-(Dmb)-Ala-OH.

Facilitation of Intramolecular Peptide Cyclization and Macrocyclization Strategies

Cyclic peptides and other macrocycles are of great interest in drug discovery because their constrained structures often lead to increased metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts. However, the chemical synthesis of these molecules is frequently hampered by the same aggregation issues that plague linear peptide synthesis, especially when producing the long, linear precursor required for cyclization.

Preparation of Modified Peptides for Bioconjugation Studies

Bioconjugation is the process of chemically linking a peptide to another molecule, such as a fluorescent dye, a polymer like polyethylene (B3416737) glycol (PEG), or a targeting agent for drug delivery. This process requires the successful synthesis of a peptide that often contains complex sequences or modifications.

Fmoc-N-(Dmb)-Ala-OH plays a supportive but vital role in this field. Its ability to facilitate the synthesis of difficult peptide sequences makes it possible to produce the advanced peptides required for bioconjugation. chemimpex.com Researchers can design and build complex peptides with the confidence that aggregation will be minimized, and then perform subsequent modifications to conjugate them to other biomolecules for applications like targeted drug delivery systems. chemimpex.com

| Step in Bioconjugation Workflow | Role of Fmoc-N-(Dmb)-Ala-OH | Research Outcome |

| 1. Peptide Design | The peptide sequence is designed to include a site for conjugation and potentially difficult residues. | Enables more complex and ambitious peptide designs. |

| 2. Peptide Synthesis | Fmoc-N-(Dmb)-Ala-OH is incorporated at a strategic position to prevent aggregation during SPPS. | High-yield and high-purity synthesis of the desired peptide is achieved. chemimpex.com |

| 3. Peptide Modification/Conjugation | The purified peptide is chemically linked to another molecule (e.g., drug, dye). | Successful creation of peptide conjugates for advanced applications. |

| 4. Application | The final bioconjugate is used in studies such as targeted cancer therapy or bio-imaging. | Development of novel therapeutic and diagnostic tools. chemimpex.com |

This table outlines the workflow for creating peptide bioconjugates and highlights the contribution of Fmoc-N-(Dmb)-Ala-OH.

Utility in Protein Engineering Research and Peptide-Based Therapeutic Development

The unique advantages offered by Fmoc-N-(Dmb)-Ala-OH directly translate into significant utility in protein engineering and the development of new peptide-based drugs. By enabling the synthesis of previously inaccessible peptides, it expands the toolkit available to researchers in these fields. chemimpex.com

In protein engineering, scientists can use this building block to create modified proteins with enhanced stability or novel functions. chemimpex.com In therapeutic development, the ability to produce purer, more stable peptides is critical. The use of Dmb protection not only improves synthesis yield but also prevents side reactions like aspartimide formation, leading to a final product with fewer impurities and enhanced chemical stability. bachem.comglpbio.com This is particularly valuable in pharmaceutical development, where product purity and stability are paramount. The compound's properties are being explored in areas such as cancer research, where modified peptides can be designed to target cancer cells with greater effectiveness. chemimpex.com

| Field | Contribution of Fmoc-N-(Dmb)-Ala-OH | Impact |

| Protein Engineering | Facilitates the synthesis of complex or modified protein domains and segments. | Allows for the creation of proteins with enhanced stability and novel functions. chemimpex.com |

| Peptide-Based Therapeutics | Enhances peptide stability and solubility, and prevents degradation (e.g., aspartimide formation). chemimpex.combachem.com | Leads to the development of more effective and stable drug candidates with improved pharmacological profiles. |

| Drug Discovery | Enables the synthesis of "difficult sequences," expanding the range of peptides that can be explored as potential drugs. nih.gov | Accelerates drug discovery efforts by making a wider array of peptide structures accessible for screening and development. chemimpex.com |

This table summarizes the utility of Fmoc-N-(Dmb)-Ala-OH in advanced research fields.

Methodological Development and Future Research Avenues

Automation and High-Throughput Methodologies for Dmb-Amino Acid Incorporation

The incorporation of the 2,4-dimethoxybenzyl (Dmb) group onto the amide nitrogen of an amino acid, such as in Fmoc-N-Dmb-Ala-OH, is a strategic approach to disrupt interchain hydrogen bonding. This disruption is crucial for preventing peptide chain aggregation during solid-phase peptide synthesis (SPPS), a common cause of incomplete reactions and low yields for so-called "difficult sequences". peptide.comiris-biotech.depeptide.com These difficult sequences are often rich in hydrophobic or β-branched amino acids. researchgate.net

The use of Dmb-protected amino acids is highly compatible with automated SPPS protocols. iris-biotech.denih.gov Automated synthesizers, which are standard for Fmoc-based chemistry, can be programmed to incorporate these modified building blocks at specific points in a peptide sequence, often preventively at every sixth or seventh residue within a known aggregation-prone region. iris-biotech.depeptide.com This automated introduction has been shown to significantly improve the handling, quality, and yield of challenging peptides. iris-biotech.de

However, the steric hindrance of the Dmb group can make the subsequent coupling of the next amino acid challenging. peptide.compeptide.com To circumvent this, Dmb-protected amino acids are frequently incorporated as dipeptide units, such as Fmoc-Ala-(Dmb)Gly-OH. peptide.comiris-biotech.de This strategy introduces two residues at once and avoids the difficult acylation of the sterically hindered secondary amine. sigmaaldrich.com These dipeptide building blocks are readily integrated into high-throughput synthesis platforms, which have enabled the combinatorial synthesis of vast peptide libraries. peptide.com Modern flow-based SPPS methodologies, which can reduce the time for each amino acid incorporation to mere minutes, further underscore the need for efficient building blocks like Dmb-dipeptides to tackle complex targets. rsc.org

Table 1: Comparison of SPPS Strategies for Difficult Sequences

| Strategy | Mechanism | Advantages | Challenges |

| Standard Fmoc-SPPS | Stepwise addition of Fmoc-protected amino acids. | Well-established, widely available reagents. | Prone to aggregation, leading to incomplete reactions and low yields for difficult sequences. researchgate.net |

| Microwave-Assisted SPPS | Uses microwave energy to accelerate coupling and deprotection. | Faster cycle times, can improve yields. | May not be sufficient to overcome severe aggregation in very difficult sequences. researchgate.net |

| Dmb-Amino Acid Incorporation | Introduces a temporary N-alkyl group (Dmb) to disrupt interchain hydrogen bonding. peptide.compeptide.com | Prevents aggregation, improves solubility and yield, compatible with automation. iris-biotech.de | Steric hindrance can slow the subsequent coupling step. peptide.compeptide.com |

| Dmb-Dipeptide Incorporation | Uses a pre-formed dipeptide containing the Dmb group. peptide.comiris-biotech.de | Overcomes the slow coupling to the Dmb-amine, improves efficiency, prevents side reactions like aspartimide formation. peptide.comsigmaaldrich.com | Limited to the availability of specific dipeptide building blocks. |

Spectroscopic and Chromatographic Monitoring of Dmb-Protected Peptide Synthesis

Ensuring the fidelity of peptide synthesis, especially when incorporating sterically demanding residues like Fmoc-N-Dmb-Ala-OH, necessitates rigorous monitoring. A suite of spectroscopic and chromatographic techniques is employed to track the progress of the synthesis in real-time and to analyze the final product. rsc.org

During the synthesis, real-time monitoring techniques can be invaluable. For instance, monitoring changes in the refractive index (RI) of the solvent stream can track the consumption of reagents during coupling and the release of the Fmoc protecting group during deprotection. researchgate.netkhanacademy.org This allows for the optimization of reaction times and ensures each step goes to completion. Other methods include monitoring electrical conductivity or using UV-Vis spectroscopy to follow the release of the Fmoc-piperidine adduct. researchgate.netsigmaaldrich.com These process analytical tools (PAT) are crucial for automated synthesis, providing feedback to control the synthesizer's operations and to flag incomplete reactions, which might be more prevalent when coupling a bulky residue like Fmoc-N-Dmb-Ala-OH. peptide.comresearchgate.net

Once the synthesis is complete, the crude peptide is cleaved from the solid support, which also removes the Dmb group. sigmaaldrich.com The resulting product is then analyzed primarily by high-performance liquid chromatography (HPLC) and mass spectrometry (MS). rsc.org Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for purifying it from deletion sequences or other impurities. nih.gov The retention time of the target peptide can be compared to that of standards, and the peak area provides a quantitative measure of purity.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing both the retention time and the molecular weight of the peptide and its byproducts. peptide.comemorychem.science This is essential for confirming the identity of the synthesized peptide and for identifying any side-products that may have formed. Techniques like electron-transfer dissociation (ETD) in MS/MS can provide detailed sequence information, confirming the successful incorporation of all amino acids. peptide.comnih.gov

Table 2: Analytical Techniques for Monitoring Dmb-Protected Peptide Synthesis

| Technique | Stage of Application | Information Provided | Relevance to Dmb-Peptide Synthesis |

| UV-Vis Spectroscopy | Real-time (during synthesis) | Monitors Fmoc deprotection by detecting the Fmoc-piperidine adduct. researchgate.net | Confirms the successful deprotection of the residue preceding the Dmb-amino acid. |

| Refractive Index (RI) | Real-time (during synthesis) | Tracks consumption of amino acids during coupling and completion of washing steps. researchgate.netkhanacademy.org | Ensures complete coupling of the sterically hindered Fmoc-N-Dmb-Ala-OH. |

| Kaiser Test (Ninhydrin) | At-line (during synthesis) | Qualitative test for the presence of free primary amines. | Used to confirm the completion of a coupling reaction. A negative result is expected after successfully coupling Fmoc-N-Dmb-Ala-OH. |

| HPLC | Post-synthesis (Analysis) | Purity assessment and purification of the crude peptide. nih.gov | Quantifies the purity of the final peptide after cleavage and Dmb group removal. |

| LC-MS / MS/MS | Post-synthesis (Analysis) | Confirms molecular weight and provides sequence information. peptide.comrsc.org | Verifies the correct mass of the final product and helps identify any Dmb-related side-products. |

Computational Chemistry Approaches for Understanding Dmb-Mediated Peptide Conformations

The introduction of a bulky N-substituent like the 2,4-dimethoxybenzyl group fundamentally alters the conformational landscape of a peptide backbone. Computational chemistry provides powerful tools to predict and understand these structural changes at an atomic level. rsc.org

Molecular dynamics (MD) simulations are a particularly powerful tool for this purpose. nih.govnih.gov By simulating the motion of a Dmb-containing peptide in a solvent environment over time, researchers can observe how the Dmb group influences the formation and stability of secondary structures like α-helices and β-sheets. peptide.comrsc.org The primary mechanism by which the Dmb group prevents aggregation is by creating a tertiary amide bond, which eliminates the amide proton that would normally participate in inter-chain hydrogen bonding, the key interaction underlying β-sheet formation and subsequent aggregation. researchgate.net MD simulations can visualize this disruption and quantify its effect on the peptide's structure and dynamics.

These computational approaches are not just explanatory; they are also predictive. thermofisher.com By understanding the conformational biases induced by a Dmb group at a specific position, peptide designers can strategically place Fmoc-N-Dmb-Ala-OH in a sequence to either break an undesirable secondary structure or, in some cases, to stabilize a desired turn or helical conformation. peptide.com For instance, while N-substitution generally hinders β-sheet formation, it can favor the formation of β-turns or helical structures. peptide.com Computational modeling can thus guide the synthesis of peptides with tailored three-dimensional structures and improved properties. rsc.org

Q & A

Basic Research Questions

Q. What is the functional role of the 2,4-dimethoxybenzyl (Dmb) group in Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH during solid-phase peptide synthesis (SPPS)?

- Methodological Answer: The Dmb group serves as a temporary protecting group for the α-amino group of alanine, preventing undesired side reactions (e.g., aspartimide formation) during peptide elongation. It is selectively removed using trifluoroacetic acid (TFA) at concentrations >90% during resin cleavage, while the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) for iterative coupling .

Q. What are the recommended storage and handling protocols for Fmoc-protected amino acids like this compound?

- Methodological Answer: Store the compound at -20°C in a desiccator to prevent moisture absorption and hydrolysis. Prior to use, equilibrate to room temperature under nitrogen to minimize oxidation. Verify purity via HPLC (≥95%) and confirm structural integrity using ¹H-NMR (e.g., characteristic Fmoc aromatic signals at δ 7.3–7.8 ppm) .

Advanced Research Questions

Q. How can steric hindrance from the Dmb group impact coupling efficiency, and what strategies improve reaction yields?

- Methodological Answer: The bulky Dmb group reduces coupling efficiency by limiting access to the reactive α-amino group. To mitigate this:

- Pre-activation: Use HATU/DIPEA in DMF for 5–10 minutes before resin addition.

- Extended Coupling: Increase reaction time to 2–4 hours or perform double couplings.

- Temperature Optimization: Conduct reactions at 40–50°C to enhance reagent mobility.

Post-coupling, confirm completion via Kaiser/ninhydrin tests .

Q. What analytical techniques are critical for detecting premature Dmb deprotection or side reactions during SPPS?

- Methodological Answer:

- LC-MS: Monitor for mass shifts indicative of Dmb loss (Δm/z = -152 Da).

- ¹³C-NMR: Track the disappearance of Dmb methoxy signals (δ 55–60 ppm).

- Comparative Cleavage: Test resin aliquots with 95% TFA/2.5% H₂O/2.5% TIS for 2 hours; premature deprotection suggests suboptimal coupling conditions .

Q. How does the Dmb group influence peptide backbone conformation, and what computational tools can predict its effects?

- Methodological Answer: The Dmb group introduces steric constraints that alter dihedral angles, potentially affecting α-helix or β-sheet formation. Use molecular dynamics simulations (e.g., GROMACS or AMBER) with force fields like CHARMM36 to model conformational changes. Pair with circular dichroism (CD) spectroscopy to validate secondary structure predictions .

Methodological Best Practices

Q. What purification strategies are recommended for peptides synthesized using this compound?

- Answer: After TFA cleavage, precipitate peptides in cold diethyl ether and centrifuge at 10,000 × g for 10 minutes. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient). Confirm mass accuracy via MALDI-TOF and assess purity (>95%) using analytical HPLC .

Q. How can researchers troubleshoot low yields in SPPS when using bulky Dmb-protected amino acids?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.